molecular formula C12H13N3 B11903465 N2-Methyl-N2-phenylpyridine-2,5-diamine

N2-Methyl-N2-phenylpyridine-2,5-diamine

Cat. No.: B11903465
M. Wt: 199.25 g/mol
InChI Key: LFKITGZYAOJNQV-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Pyridine (B92270) Diamines in Contemporary Chemical Research

Substituted pyridine diamines represent a class of heterocyclic compounds that have garnered considerable attention in modern chemical research. The pyridine ring, an aromatic heterocycle containing a nitrogen atom, imparts unique electronic properties, including a basic nature and susceptibility to nucleophilic substitution, particularly at the C-2 and C-4 positions. The introduction of amino groups to this scaffold further enhances its chemical versatility and potential for forming stable complexes and participating in a variety of chemical reactions.

These compounds are recognized as valuable polydentate ligands in the field of coordination chemistry. The presence of multiple nitrogen donor atoms allows them to form stable coordination compounds with various metals, making them crucial building blocks for the synthesis of metal-organic frameworks (MOFs) and other complex supramolecular structures nih.gov. The specific geometry and electronic nature of the substituents on the pyridine ring can be fine-tuned to control the properties of the resulting metal complexes nih.gov.

In medicinal chemistry and pharmaceutical research, the diaminopyridine framework is a privileged scaffold. Its structural resemblance to endogenous purines and pyrimidines allows it to interact with biological targets such as protein kinases. Cyclin-dependent kinases (CDKs), for example, are a family of enzymes crucial for cell cycle regulation, and their dysregulation is a hallmark of many cancers nih.gov. Derivatives of diaminopyrimidines, a closely related scaffold, have been successfully designed and synthesized as potent inhibitors of CDKs, demonstrating the therapeutic potential of this chemical class nih.gov. The ability to modify the substituents on the amino groups and the pyridine ring allows for the optimization of potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Overview of N2-Methyl-N2-phenylpyridine-2,5-diamine within Pyridine-Based Chemical Space

This compound is a specific derivative within the broader family of substituted pyridine diamines. Its structure is characterized by a central pyridine ring functionalized with two amino groups at the 2 and 5 positions. The amine at the 5-position is a primary amine (-NH2), while the amine at the 2-position is a tertiary amine, substituted with both a methyl (-CH3) and a phenyl (-C6H5) group. This asymmetric substitution pattern distinguishes it from simpler, symmetrically substituted diamines and offers a unique combination of steric and electronic features.

The presence of the phenyl group introduces aromaticity and potential for π-π stacking interactions, while the methyl group provides a small lipophilic component. The primary amine at the 5-position and the pyridine ring nitrogen serve as key sites for hydrogen bonding and coordination. This distinct molecular architecture places this compound as a potentially valuable intermediate or building block in the synthesis of more complex molecules for applications in materials science and medicinal chemistry. While extensive research dedicated solely to this compound is not widely documented, its structural motifs are found in molecules explored for biological activity, such as kinase inhibitors.

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
Molecular Formula C12H13N3
InChI InChI=1S/C12H13N3/c1-15(11-5-3-2-4-6-11)12-8-7-10(13)9-14-12/h2-9H,13H2,1H3
InChIKey LFKITGZYAOJNQV-UHFFFAOYSA-N
SMILES CN(C1=CC=CC=C1)C2=NC=C(C=C2)N
Monoisotopic Mass 199.11095 Da

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

2-N-methyl-2-N-phenylpyridine-2,5-diamine

InChI

InChI=1S/C12H13N3/c1-15(11-5-3-2-4-6-11)12-8-7-10(13)9-14-12/h2-9H,13H2,1H3

InChI Key

LFKITGZYAOJNQV-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC=C(C=C2)N

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of N2 Methyl N2 Phenylpyridine 2,5 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in organic chemistry for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of hydrogen and carbon atoms, crucial for the structural confirmation of N2-Methyl-N2-phenylpyridine-2,5-diamine.

¹H NMR Spectroscopy for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy offers critical insights into the number, connectivity, and chemical environment of protons in a molecule. For this compound, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring, the phenyl group, the methyl group, and the primary amine group.

The protons on the pyridine ring are expected to appear in the aromatic region of the spectrum, typically between δ 6.0 and 8.5 ppm. Their specific chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) will be influenced by the positions of the amino and the N-methyl-N-phenylamino substituents. The protons of the phenyl group will also resonate in the aromatic region, likely between δ 6.5 and 7.5 ppm, presenting as a complex multiplet due to spin-spin coupling.

A distinct singlet corresponding to the three protons of the methyl group (N-CH₃) is anticipated in the upfield region, likely around δ 3.0-3.5 ppm. The two protons of the primary amine group (-NH₂) are expected to produce a broad singlet, the chemical shift of which can be highly variable and influenced by solvent, concentration, and temperature. This signal may also undergo deuterium (B1214612) exchange upon addition of D₂O.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity
Pyridine Ring Protons6.0 - 8.5d, t, dd
Phenyl Ring Protons6.5 - 7.5m
N-CH₃ Protons3.0 - 3.5s
NH₂ ProtonsVariablebr s

d: doublet, t: triplet, dd: doublet of doublets, m: multiplet, s: singlet, br s: broad singlet

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom in the pyridine and phenyl rings, as well as for the methyl group.

The carbon atoms of the aromatic rings are expected to resonate in the downfield region of the spectrum, typically between δ 100 and 160 ppm. The chemical shifts of the pyridine carbons will be significantly influenced by the nitrogen heteroatom and the amino substituents. Similarly, the phenyl ring carbons will show characteristic shifts, with the carbon attached to the nitrogen atom (ipso-carbon) appearing at a distinct frequency. The carbon of the methyl group (N-CH₃) is predicted to appear in the upfield region, generally between δ 30 and 45 ppm.

Carbon Predicted Chemical Shift (ppm)
Pyridine Ring Carbons100 - 160
Phenyl Ring Carbons110 - 150
N-CH₃ Carbon30 - 45

Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR)

To further confirm the structure of this compound and to unambiguously assign all proton and carbon signals, advanced NMR techniques are indispensable.

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are powerful tools for establishing connectivity within the molecule.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal correlations between neighboring protons, helping to trace the connectivity of protons within the pyridine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart, providing crucial information about the connectivity between different functional groups, such as linking the methyl protons to the N-substituted carbon of the pyridine ring.

Variable Temperature (VT) NMR: VT-NMR studies can provide insights into dynamic processes within the molecule, such as restricted rotation around the C-N bonds. By recording NMR spectra at different temperatures, it may be possible to observe changes in the line shapes or chemical shifts of certain signals, which can indicate the presence of conformational isomers or other dynamic equilibria.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show a series of absorption bands that are characteristic of its constituent functional groups.

The N-H stretching vibrations of the primary amine (NH₂) are anticipated to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings (pyridine and phenyl) will be observed around 3000-3100 cm⁻¹, while the C-H stretching of the methyl group will appear in the 2850-2960 cm⁻¹ region.

The C=C and C=N stretching vibrations within the aromatic rings are expected to produce a series of sharp bands in the 1400-1650 cm⁻¹ region. The N-H bending vibration of the primary amine will likely be observed around 1600 cm⁻¹. The C-N stretching vibrations for both the amino and the N-methyl-N-phenylamino groups are expected in the 1250-1350 cm⁻¹ range.

Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Stretch (primary amine)3300 - 3500
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch (methyl)2850 - 2960
C=C and C=N Stretch (aromatic)1400 - 1650
N-H Bend (primary amine)~1600
C-N Stretch1250 - 1350

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to be rich in information regarding the aromatic ring systems.

Strong Raman signals are predicted for the symmetric breathing modes of the pyridine and phenyl rings, which typically appear in the 990-1050 cm⁻¹ region. The C-H in-plane and out-of-plane bending vibrations of the aromatic rings will also give rise to characteristic Raman bands. The symmetric C-N stretching vibrations may also be more prominent in the Raman spectrum compared to the FT-IR spectrum. Due to its non-polar nature, the C-C stretching of the phenyl ring should also provide a strong Raman signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of compounds. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is critical for unambiguously determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with a molecular formula of C12H13N3, the theoretical monoisotopic mass is 199.11095 Da. uni.lu

An HR-MS analysis would be expected to yield a prominent protonated molecule, [M+H]+, with an m/z value of approximately 200.11823. uni.lu The high accuracy of this measurement allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

While specific experimental fragmentation data for this compound is not widely published, a general fragmentation pattern can be predicted. The molecule contains several potential cleavage sites. Common fragmentation pathways would likely involve the loss of the methyl group (a difference of 15 Da), cleavage of the N-phenyl bond, or fragmentation of the pyridine ring. The analysis of these fragment ions provides crucial information for confirming the compound's structure.

Table 1: Predicted HR-MS Data for this compound Adducts uni.lu

Adductm/z
[M+H]+200.11823
[M+Na]+222.10017
[M-H]-198.10367
[M+NH4]+217.14477
[M+K]+238.07411
[M]+199.11040

This table is based on predicted data.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly useful for polar and thermally labile molecules. nih.gov In this method, the sample is dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and bombarded with a high-energy beam of neutral atoms, typically argon or xenon. uni.lu This process sputters sample and matrix ions from the surface, allowing for the analysis of intact molecules with minimal fragmentation.

For this compound, FAB-MS would be expected to produce significant pseudomolecular ions, such as [M+H]+ in the positive ion mode and [M-H]- in the negative ion mode. The choice of the matrix is crucial and can influence the ionization efficiency. The resulting spectrum is typically characterized by the high abundance of the molecular ion, which is beneficial for confirming the molecular weight of the compound. While less common for routine analysis now, FAB-MS remains a valuable technique for specific applications, especially for compounds that are challenging to ionize by other methods.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

For this compound, the presence of the phenyl and substituted pyridine rings constitutes a significant chromophoric system. It is anticipated that the UV-Vis spectrum of this compound would exhibit absorption bands corresponding to π → π* transitions within the aromatic systems. The substitution on the pyridine ring, including the amino and the N-methyl-N-phenylamino groups, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine, due to the extension of the conjugated system. Detailed experimental data, including the specific λmax values and molar absorptivity (ε), would be required for a complete analysis of its electronic properties.

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

To date, the single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. However, if suitable crystals could be grown, single-crystal X-ray diffraction would provide a wealth of information. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule.

Furthermore, the analysis would reveal the crystal packing arrangement, detailing the intermolecular interactions such as hydrogen bonding (involving the primary amine group) and π-π stacking interactions between the aromatic rings. This information is crucial for understanding the solid-state properties of the compound and how the molecules interact with each other in the crystalline lattice.

Powder X-ray Diffraction and Amorphous Structure Analysis

Powder X-ray Diffraction (PXRD) is a valuable technique for analyzing polycrystalline materials. It is often used for phase identification, to assess sample purity, and to determine the degree of crystallinity. A PXRD pattern of a crystalline sample of this compound would show a series of characteristic peaks at specific diffraction angles (2θ), which would serve as a fingerprint for that particular crystalline form.

In the absence of a reference pattern from a known crystal structure, the PXRD data can be used for indexing to determine the unit cell parameters. If the compound exists in an amorphous state, the PXRD pattern would instead show broad, diffuse halos rather than sharp peaks. This distinction between crystalline and amorphous forms is critical in many applications.

Complementary Characterization Techniques for Related Compounds

In the structural elucidation of this compound and its coordination complexes, a range of spectroscopic techniques provide data that is complementary to standard methods like NMR and IR spectroscopy. For paramagnetic metal complexes derived from this ligand scaffold, techniques that probe the electronic and magnetic properties of the metal center are particularly insightful. The following sections detail the application of magnetic susceptibility measurements, Electron Paramagnetic Resonance (EPR) spectroscopy, and Mössbauer spectroscopy to compounds structurally related to this compound, such as those containing pyridine-based N-donor ligands.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are fundamental for characterizing the magnetic properties of metal complexes. These studies determine the nature and strength of magnetic interactions between metal centers within a molecule or a crystal lattice. For derivatives of this compound, which can act as ligands to form mononuclear or polynuclear metal complexes, these measurements reveal crucial information about the electronic structure and magnetic behavior.

The temperature dependence of the magnetic susceptibility (χ) is often measured and presented as the χT product. In systems with non-interacting paramagnetic centers, this product is constant with temperature. Deviations from this behavior indicate magnetic exchange interactions between adjacent metal ions, which can be either antiferromagnetic (χT decreases upon cooling) or ferromagnetic (χT increases upon cooling).

Research on related polynuclear metal complexes with pyridine-based ligands has demonstrated the utility of this technique. For instance, studies on 1D coordination polymers of nickel(II) and cobalt(II) bridged by pyridine-2,6-dicarboxylate (B1240393) ligands revealed the presence of intramolecular antiferromagnetic interactions. researchgate.net In contrast, a tetranuclear copper(II) cluster with the same bridging ligand exhibited ferromagnetic coupling between the metal centers. researchgate.net Similarly, weak antiferromagnetic interactions have been observed in cobalt(II) complexes featuring aminophosphonate derivatives of pyridine. researchgate.net

The data can be fitted to theoretical models using appropriate spin Hamiltonians to quantify the exchange coupling constant (J), which describes the strength of the interaction. For anisotropic systems, particularly with cobalt(II), significant orbital contribution and zero-field splitting (ZFS) effects are observed, which can also be quantified. researchgate.netrsc.org For example, a series of cobalt(II) complexes with a pyridine-based macrocyclic ligand showed substantial magnetic anisotropy with positive axial zero-field splitting parameters (D). rsc.org

Table 1: Magnetic Data for Selected Metal Complexes with Pyridine-Based Ligands

ComplexMetal IonMagnetic BehaviorExchange Constant (J)Zero-Field Splitting (D)Reference
[Ni(L1)(L2)2·H2O]nNi(II)Antiferromagnetic-- researchgate.net
[Co(L1)(L2)2·H2O]nCo(II)Antiferromagnetic-- researchgate.net
[Cu4(L1)4(L2)4]·2H2OCu(II)Ferromagnetic-- researchgate.net
[Ni4(INA)2(pyaox)2(pyaoxH)2(DMF)2]Ni(II)Ferromagnetic+1.79(4) cm⁻¹- nih.gov
[Co(L)Br]+Co(II)Anisotropic-Positive value rsc.org
[Cu(2-(hydroxyethyl)pyridine)2Cl2]Cu(II)Antiferromagnetic-- nih.gov

Note: L1 = pyridine-2,6-dicarboxylate; L2 = 5-(4-bromophenyl)-2,4′-bipyridine; INA = isonicotinic acid; pyaoxH2 = pyridine-2-amidoxime; L = 17-membered pyridine-based N3O2-macrocyclic ligand.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying species with one or more unpaired electrons, such as metal complexes and organic radicals. For paramagnetic coordination complexes of ligands like this compound, EPR spectroscopy provides detailed information about the oxidation state, coordination environment, and electronic structure of the metal center.

The EPR spectrum is typically characterized by the g-tensor and hyperfine coupling constants (A). The g-values are sensitive to the electronic environment around the unpaired electron and can help to identify the geometry of the complex. For example, in copper(II) complexes, which have a d⁹ electron configuration, axial spectra with g∥ > g⊥ > 2.0023 are characteristic of a d(x²-y²) ground state, often found in tetragonally elongated octahedral or square pyramidal geometries. mdpi.comresearchgate.net Rhombic spectra, with three different g-values (gx ≠ gy ≠ gz), indicate a lower symmetry environment. mdpi.com

Hyperfine splitting arises from the interaction of the electron spin with the nuclear spins of the metal ion and any coordinating ligand atoms (like ¹⁴N). The magnitude of the metal hyperfine coupling constant provides insight into the nature of the metal-ligand bond.

In studies of related compounds, EPR has been used to characterize the coordination sphere of copper(II) complexes with various pyridine-amide ligands, correlating the spectral patterns (axial, rhombic, isotropic) with the geometries observed in single-crystal X-ray diffraction. mdpi.com The technique is also invaluable for identifying and characterizing transient paramagnetic species formed during chemical reactions. For instance, EPR spectroscopy has been used to identify high-spin iron(I) (S=3/2) and iron(II) (S=1/2) intermediates in catalytic cycles involving iron complexes. nih.govnih.gov

Table 2: X-Band EPR Data for Selected Copper(II) and Iron Complexes

Complex/SpeciesMetal Iong-valuesHyperfine Coupling (A)Inferred Geometry/StateReference
[Cu(LLA)2Cl2]Cu(II)g∥ = 2.25, g⊥ = 2.06A∥ = 165 x 10⁻⁴ cm⁻¹Tetragonal researchgate.net
[Cu(LLB)2Cl2]Cu(II)g∥ = 2.18, g⊥ = 2.05A∥ = 170 x 10⁻⁴ cm⁻¹Tetragonal researchgate.net
[Cu(Pyc)(Tfa)]Cu(II)g_iso ≈ 2.15-Isotropic (Square Pyramidal) mdpi.com
[Fe(5Cl-L)(NCS)]Fe(III)g_x=2.19, g_y=2.15, g_z=1.98-Low-spin state (77K) mdpi.com
4–N2Fe(I)g_eff = 5.4-High-spin (S=3/2) nih.gov

Note: LLA = isopropyl methyl ketone semicarbazone; LLB = isopropyl methyl ketone thiosemicarbazone; Pyc = Pyrazine (B50134) 2-amide; Tfa = trifluoroacetate; 5Cl-L = pentadentate Schiff base ligand.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique specific to certain nuclei, most notably ⁵⁷Fe. It is an indispensable tool for probing the local chemical environment of iron atoms in various materials, including coordination complexes. For iron complexes of ligands related to this compound, ⁵⁷Fe Mössbauer spectroscopy provides precise information on the oxidation state, spin state, and site symmetry of the iron center.

The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ).

Isomer Shift (δ): This parameter is related to the s-electron density at the iron nucleus and is highly sensitive to the oxidation and spin state of the iron. For example, high-spin Fe(II) complexes typically exhibit δ values in the range of 0.6–1.2 mm/s, while high-spin Fe(III) complexes have δ values between 0.3–0.5 mm/s. mdpi.commdpi.com Low-spin Fe(II) complexes show much lower δ values, often below 0.4 mm/s. rsc.orgrsc.org

Quadrupole Splitting (ΔEQ): This parameter arises from the interaction between the nuclear quadrupole moment and an asymmetric electric field gradient at the nucleus. A non-zero ΔEQ indicates a distorted coordination geometry or an asymmetric electronic distribution in the d-orbitals. The magnitude of ΔEQ provides information about the symmetry of the iron site and its spin state.

Mössbauer spectroscopy has been extensively used to characterize iron complexes with nitrogen-donor ligands. For example, it can distinguish between high-spin and low-spin states in iron(II) and iron(III) spin crossover complexes. mdpi.commdpi.com The technique is also effective in identifying different iron sites within the same molecule, such as in mixed-valence clusters where both Fe(II) and Fe(III) sites can be resolved. nih.gov Furthermore, the application of an external magnetic field can reveal information about magnetic coupling (ferromagnetic vs. antiferromagnetic) between iron centers. mdpi.com

Table 3: Representative ⁵⁷Fe Mössbauer Parameters for Iron Complexes with N-Donor Ligands

Complex/SpeciesOxidation/Spin StateIsomer Shift (δ) [mm/s]Quadrupole Splitting (ΔEQ) [mm/s]Temperature (K)Reference
Diiron Alkylidene (1)High-spin Fe(II)0.62-80 nih.gov
Mononuclear Fe-NHC (4)High-spin Fe(II)0.412.23- nih.gov
[Fe(5Cl-L)(NCS)]Low-spin Fe(III)0.202.4577 mdpi.com
[Fe(5Cl-L)(NCS)]High-spin Fe(III)0.390.54325 mdpi.com
Fe-Nitride Product (NP)Fe(III) (2 sites)0.150.6180 nih.gov
Fe-Nitride Product (NP)Fe(II) (2 sites)0.582.2180 nih.gov
In-situ species 4aFe(II)0.772.9180 nih.gov

Note: All isomer shifts are referenced to α-Fe at room temperature.

Computational and Theoretical Chemistry Studies of N2 Methyl N2 Phenylpyridine 2,5 Diamine Systems

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Computational methods are invaluable tools for elucidating these characteristics.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N2-Methyl-N2-phenylpyridine-2,5-diamine, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would be employed to determine its optimized molecular geometry. These calculations would predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule in its lowest energy state.

The presence of the methyl and phenyl groups on one of the exocyclic nitrogen atoms, along with the amino group, introduces conformational flexibility. DFT calculations can be used to explore the potential energy surface of the molecule, identifying different stable conformers and the energy barriers between them. For instance, the rotation around the C-N bonds connecting the phenyl and methyl groups to the pyridine (B92270) ring would be a key area of investigation.

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT (Hypothetical Data)

ParameterPredicted Value
C2-N(phenyl) Bond Length1.42 Å
N(phenyl)-C(phenyl) Bond Length1.40 Å
C5-N(amino) Bond Length1.38 Å
Pyridine C-C Bond Lengths1.39 - 1.41 Å
Pyridine C-N Bond Lengths1.33 - 1.35 Å
C-N-C Bond Angle (N-phenyl)120.5°
H-N-H Bond Angle (N-amino)115.2°

Note: This data is hypothetical and based on typical values for similar aromatic amines and pyridine derivatives.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy and distribution of these orbitals are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic or electron-accepting character.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and diaminopyridine rings, particularly on the nitrogen atoms and the aromatic π-systems. The LUMO, conversely, would likely be distributed over the pyridine ring, which is a known electron-deficient aromatic system. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap4.6

Note: This data is hypothetical and based on calculations for analogous aromatic amines.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can provide detailed insights into reaction mechanisms, including the identification of transition states and the calculation of activation energies. For this compound, several types of reactions could be investigated. For example, electrophilic aromatic substitution on the electron-rich phenyl ring or the diaminopyridine moiety could be modeled. Computational studies on similar aromatic amines have shown that the amino groups are strong activating groups, directing electrophiles to the ortho and para positions.

Furthermore, the basicity of the nitrogen atoms could be studied by modeling their protonation. The pyridine nitrogen and the exocyclic amino groups will exhibit different basicities, which can be quantified through the calculation of proton affinities. Such studies on related pyridine derivatives have helped in understanding their behavior in different chemical environments.

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of new compounds. For this compound, methods like Time-Dependent DFT (TD-DFT) could be used to predict its UV-Vis absorption spectrum. The calculations would reveal the electronic transitions responsible for the observed absorption bands.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations would help in assigning the characteristic vibrational modes of the molecule, such as the N-H stretching of the amino group, the C-N stretching vibrations, and the aromatic C-H and C=C stretching modes. The calculated NMR chemical shifts for the ¹H and ¹³C nuclei would also be instrumental in confirming the molecular structure.

Table 3: Predicted Spectroscopic Data for this compound (Hypothetical Data)

Spectroscopic TechniquePredicted ParameterValue
UV-Vis (TD-DFT)λmax~320 nm
IR (DFT)N-H Stretch3400-3500 cm⁻¹
¹³C NMR (DFT)Pyridine C2~155 ppm
¹H NMR (DFT)N-CH₃~3.0 ppm

Note: This data is hypothetical and based on typical values for substituted pyridines and anilines.

Structure-Property Relationship Investigations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational approaches that correlate the structural or property descriptors of molecules with their biological activity or physicochemical properties. For a class of compounds including this compound, QSAR models could be developed to predict properties such as solubility, lipophilicity (logP), and potential biological activities.

By calculating a range of molecular descriptors (e.g., electronic, steric, and thermodynamic) for a series of related compounds, statistical models can be built. For instance, studies on other pyridine derivatives have successfully used QSAR to predict their efficacy as inhibitors for certain enzymes. These models can then be used to guide the design of new derivatives with improved properties.

Chemical Reactivity and Transformation Pathways of N2 Methyl N2 Phenylpyridine 2,5 Diamine

Electrophilic and Nucleophilic Substitution Reactions

The pyridine (B92270) ring is inherently electron-deficient, making it generally resistant to electrophilic aromatic substitution. However, the presence of two powerful electron-donating amino groups at the C2 and C5 positions significantly enhances the ring's nucleophilicity, making it more susceptible to attack by electrophiles. The substitution pattern will be directed by the combined influence of these activating groups.

Conversely, the electron-deficient nature of the pyridine ring makes it a candidate for nucleophilic aromatic substitution, particularly at positions ortho and para to the ring nitrogen. The presence of a good leaving group would facilitate such reactions.

Table 1: Predicted Reactivity in Substitution Reactions

Reaction Type Reactivity Probable Positions of Attack
Electrophilic Aromatic Substitution Activated Positions 3, 4, and 6

| Nucleophilic Aromatic Substitution | Possible with a suitable leaving group | Positions ortho and para to the ring nitrogen |

This table is based on general principles of aromatic reactivity and the known effects of amino and pyridine functional groups.

Functional Group Interconversions (e.g., Acylation, Alkylation)

Functional group interconversion involves the transformation of one functional group into another through reactions like substitution, addition, elimination, oxidation, or reduction. imperial.ac.uk The amino groups of N2-Methyl-N2-phenylpyridine-2,5-diamine are prime sites for such modifications.

Acylation: The primary amine at the C5 position and the secondary amine character of the N2-methyl-N-phenylamino group can readily undergo acylation. This reaction typically involves treatment with an acyl halide or anhydride (B1165640) in the presence of a base. The primary amine is generally more reactive and will likely be acylated preferentially under controlled conditions. Friedel-Crafts acylation, which typically involves an acid chloride and a Lewis acid catalyst, is a common method for introducing an acyl group to an aromatic ring. youtube.comyoutube.com However, the basic nitrogen atoms in the substrate can interfere with the Lewis acid catalyst.

Alkylation: The primary amino group can be alkylated using alkyl halides. However, polyalkylation is a common side reaction, which can be difficult to control. youtube.com The N2-methyl-N-phenylamino group, being a tertiary amine, is less prone to further alkylation. Friedel-Crafts alkylation on the pyridine ring is also possible due to the activating effect of the amino groups, but it is often plagued by issues such as carbocation rearrangements and polyalkylation. youtube.comyoutube.com

Table 2: Potential Functional Group Interconversion Reactions

Reaction Reagent(s) Expected Product Notes
Acylation Acyl chloride, base N-acylated diamine The primary amine at C5 is expected to be more reactive.

| Alkylation | Alkyl halide | N-alkylated diamine | Polyalkylation of the primary amine is a potential side reaction. youtube.com |

Cyclization and Ring-Forming Reactions Involving the Diamine Moiety

The 1,4-relationship of the two amino groups on the pyridine ring in this compound makes it a valuable precursor for the synthesis of various heterocyclic systems. These reactions often involve condensation with bifunctional electrophiles.

For instance, reaction with 1,2-dicarbonyl compounds can lead to the formation of fused pyrazine (B50134) rings. Similarly, reactions with other reagents can yield a variety of fused heterocyclic structures, which are of significant interest in medicinal chemistry and materials science. The synthesis of substituted pyridines is an active area of research due to their prevalence in bioactive molecules. nih.govnih.gov

Oxidative and Reductive Transformations

Oxidative Transformations: The amino groups of this compound are susceptible to oxidation. The primary amine can be oxidized to a nitroso or nitro group, or it can undergo oxidative coupling reactions. The tertiary N-phenylamino group can also be oxidized. The choice of oxidizing agent and reaction conditions will determine the final product. For example, Collins' reagent (CrO3-pyridine complex) and pyridinium (B92312) dichromate (PDC) are used for the oxidation of alcohols to aldehydes and ketones. imperial.ac.uk Metal-free oxidative cyclization methods have also been developed for the synthesis of phenylpyridines from acetophenones and diamines. rsc.org

Reductive Transformations: While the pyridine ring itself can be reduced under forcing conditions (e.g., catalytic hydrogenation at high pressure and temperature), this is generally a difficult transformation. The primary focus of reductive transformations would likely be on derivatives of the diamine. For example, if one of the amino groups were converted to a nitro group, it could be selectively reduced back to an amine using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. The Clemmensen and Wolff-Kishner reductions are used to reduce acyl groups to alkyl groups. youtube.comyoutube.com

Coordination Chemistry and Ligand Design with N2 Methyl N2 Phenylpyridine 2,5 Diamine

Role as Polydentate Ligand in Metal Complexation

Diamine ligands, which contain two nitrogen donor atoms, are fundamental building blocks in coordination chemistry. When incorporated into a pyridine (B92270) framework, as seen in hypothetical structures similar to N2-Methyl-N2-phenylpyridine-2,5-diamine, the resulting molecule can act as a polydentate ligand. This means it can bind to a central metal ion through multiple donor atoms simultaneously.

Such ligands are often classified as "chelating" ligands. The formation of a chelate ring, typically a stable 5- or 6-membered ring including the metal center, is entropically and enthalpically favored, leading to more stable metal complexes. A ligand like this compound would likely act as a bidentate or potentially tridentate ligand, coordinating through the two amine nitrogens and possibly the pyridine nitrogen, depending on the steric and electronic environment.

Synthesis and Characterization of Metal Complexes with Related Ligands

The synthesis of metal complexes with diamine-pyridine type ligands typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions (e.g., temperature, pH) can influence the final structure and coordination number of the metal complex.

Transition Metal Coordination Compounds (e.g., Ir(III), Pt(II), Pd(II), Zn(II), Cu(II), Ni(II), Co(II), Fe(II), Mn(II))Transition metals from groups 8-12 are frequently used to form complexes with nitrogen-donor ligands due to the favorable interaction between the metal's d-orbitals and the nitrogen's lone pair electrons.

Ir(III), Pt(II), Pd(II): These heavy transition metals are known to form stable, often square-planar (for Pt(II) and Pd(II)) or octahedral (for Ir(III)) complexes with N-donor ligands. These complexes are extensively studied for their photophysical properties and potential applications in organic light-emitting diodes (OLEDs) and catalysis.

Zn(II): Zinc(II) complexes with nitrogen ligands are common. Due to its d¹⁰ electron configuration, Zn(II) complexes are diamagnetic and colorless unless the ligand is colored. They can adopt various geometries, including tetrahedral and octahedral.

Cu(II), Ni(II), Co(II): These first-row transition metals form a vast array of coordination complexes with diverse geometries and magnetic properties. For instance, Ni(II) can form square-planar or octahedral complexes depending on the ligand field strength. Cobalt(II) complexes are known for their ability to adopt tetrahedral or octahedral geometries.

Fe(II), Mn(II): Iron and manganese complexes with nitrogen ligands are crucial in biological systems and catalysis. They can exist in various oxidation states and spin states, leading to rich electrochemical and magnetic behavior.

Structural Geometries of Metal CentersThe geometry of the metal center in a coordination complex is determined by the metal ion's size, charge, and electron configuration, as well as the steric and electronic properties of the ligands. Common geometries for transition metal complexes with diamine-type ligands include:

Octahedral: Six-coordinate geometry, common for many transition metals like Co(II), Ni(II), and Mn(II).

Square Planar: Four-coordinate geometry, characteristic of d⁸ metals such as Pt(II), Pd(II), and sometimes Ni(II).

Tetrahedral: Four-coordinate geometry, often seen with Zn(II) and Co(II).

Trigonal Bipyramidal or Square Pyramidal: Five-coordinate geometries are also possible.

The precise geometry would be confirmed using techniques like single-crystal X-ray diffraction.

Metal-Ligand Interaction Analysis

The interaction between a metal and a ligand like a diamine-pyridine derivative involves the donation of lone pair electrons from the nitrogen atoms to the empty orbitals of the metal center, forming a coordinate covalent bond. The nature of this bond has both sigma (σ) and pi (π) character.

σ-Donation: The primary interaction is the donation of the nitrogen lone pair into a vacant metal d-orbital.

π-Backbonding: In some cases, particularly with electron-rich metals in low oxidation states, electron density from metal d-orbitals can be donated back into the empty π* orbitals of the pyridine ring. This strengthens the metal-ligand bond.

Various spectroscopic and computational techniques are used to study these interactions:

UV-Vis Spectroscopy: Provides information about electronic transitions, including metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon coordination can indicate how strongly it is bound to the metal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts of ligand protons and carbons are sensitive to the coordination environment.

Computational Chemistry (DFT): Density Functional Theory calculations can model the electronic structure and orbitals involved in the metal-ligand bonding.

Design and Synthesis of Related Diamine-Containing Ligands

The design of new ligands is a cornerstone of coordination chemistry, allowing for the fine-tuning of a metal complex's properties for specific applications in catalysis, materials science, or medicine. For diamine-containing ligands, modifications can include:

Varying the Backbone: Altering the structure connecting the two nitrogen donors (e.g., aliphatic vs. aromatic, length of the chain) can change the "bite angle" and the stability of the resulting chelate ring.

Introducing Steric Bulk: Adding bulky groups near the coordination site can enforce specific geometries, prevent unwanted side reactions, or create low-coordinate, highly reactive metal centers.

Modifying Electronic Properties: Adding electron-donating or electron-withdrawing groups to the pyridine or phenyl rings can alter the ligand's σ-donating and π-accepting capabilities, thereby influencing the electronic properties of the final complex.

The synthesis of such ligands often involves multi-step organic reactions, such as Schiff base condensations or cross-coupling reactions, to build the desired molecular framework.

Applications in Catalysis Involving N2 Methyl N2 Phenylpyridine 2,5 Diamine and Its Derivatives

Metal-Catalyzed Organic Transformations

There is currently no available research data to suggest the application of N2-Methyl-N2-phenylpyridine-2,5-diamine or its derivatives in metal-catalyzed organic transformations. The following subsections, which would typically detail specific examples, remain undeveloped due to this absence of information.

Palladium-Catalyzed Reactions (e.g., C-N Cross-Coupling, Pyridine (B92270) Synthesis)

No published studies were identified that utilize this compound as a ligand in palladium-catalyzed reactions such as C-N cross-coupling or pyridine synthesis.

Other Transition Metal Catalysis (e.g., Rh, Pt, Au, Fe, Cu)

Similarly, a comprehensive search of scientific databases yielded no information on the application of this compound as a ligand in catalysis involving other transition metals such as rhodium, platinum, gold, iron, or copper.

Organocatalytic Applications

There is no evidence in the current body of scientific literature to support the use of this compound or its derivatives as organocatalysts.

Mechanistic Studies of Catalytic Cycles

In the absence of any documented catalytic applications, there are consequently no mechanistic studies on the catalytic cycles involving this compound.

Ligand Design for Enhanced Catalytic Performance

The design of ligands based on the this compound scaffold for the purpose of enhancing catalytic performance has not been reported in the scientific literature.

Research in Advanced Materials Incorporating N2 Methyl N2 Phenylpyridine 2,5 Diamine Scaffolds

Polymer Synthesis and Properties

The incorporation of pyridine (B92270) units into polymer backbones has been a successful strategy for developing materials with enhanced thermal stability, solubility, and mechanical properties. researchgate.net The nitrogen atom in the pyridine ring introduces polarity and potential sites for hydrogen bonding, which can influence polymer chain interactions and morphology.

Polyimides and Polyamides with Pyridine Diamine Units

Polyimides and polyamides are renowned for their exceptional thermal and chemical resistance. The integration of pyridine-containing diamines, such as N2-Methyl-N2-phenylpyridine-2,5-diamine, into the polymer structure is a key area of research aimed at further enhancing these properties. The synthesis of such polymers typically involves a polycondensation reaction between the diamine and a suitable dianhydride (for polyimides) or dicarboxylic acid (for polyamides). researchgate.netcore.ac.uk

The presence of the pyridine moiety in the polymer backbone can lead to several advantages. It can increase the glass transition temperature (Tg) and thermal stability of the resulting polymers due to the rigidity of the aromatic and heterocyclic rings. tandfonline.comresearchgate.net For instance, polyimides derived from pyridine-containing diamines have shown excellent thermal stability, with 10% weight loss temperatures often exceeding 500°C. core.ac.uk

Moreover, the introduction of a pyridine ring can improve the solubility of these typically intractable polymers in common organic solvents, which is a crucial factor for their processability into films, fibers, and coatings. researchgate.netcore.ac.uk The asymmetric nature of many pyridine-containing diamines can also contribute to disrupting chain packing, leading to amorphous polymers with enhanced solubility. researchgate.net

Polymer Type Diamine Monomer Dianhydride/Dicarboxylic Acid Inherent Viscosity (dL/g) Glass Transition Temp. (Tg) (°C) 10% Weight Loss Temp. (T10%) (°C) Tensile Strength (MPa)
Polyimide4-phenyl-2,6-bis[3-(4-aminophenoxy)phenyl]pyridinePyromellitic dianhydride0.56237.4552.090.4
Polyimide4,4'-bis(5-amino-2-pyridinoxy)benzophenone4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA)Not Specified245501145
PolyamideXanthene-based diamine with pyridine unitsTerephthaloyl chloride0.78268402Not Specified

This table presents data for polymers synthesized from various pyridine-containing diamines to illustrate the typical properties achieved.

Engineering for Enhanced Processability and Structural Integrity

A significant challenge in the field of high-performance polymers is achieving a balance between excellent thermal and mechanical properties and good processability. The molecular architecture of the diamine monomer plays a pivotal role in this respect. The use of this compound, with its methyl and phenyl substitutions, is a strategic approach to engineering polymers with improved characteristics.

The bulky phenyl group and the methyl group attached to the nitrogen atom can increase the solubility of the resulting polyimides and polyamides by preventing close chain packing and reducing intermolecular forces. mdpi.comlookchem.com This enhancement in solubility allows for solution-based processing techniques, which are more versatile and cost-effective than melt processing at very high temperatures. nih.gov

Furthermore, the rigid pyridine ring contributes to maintaining high thermal stability and mechanical strength. The careful selection of co-monomers, such as flexible ether linkages or bulky fluorine-containing groups, can be employed to further tailor the properties of the final polymer, leading to materials with a desirable combination of processability and structural integrity for applications in aerospace, electronics, and automotive industries. lookchem.compipzine-chem.com

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The pyridine nitrogen atom is an excellent coordination site for metal ions, making pyridine-containing molecules valuable building blocks for the synthesis of MOFs and coordination polymers. rsc.orgnih.gov

While direct use of this compound in MOF synthesis is not yet widely reported, its structural features suggest significant potential. The two amine groups can be functionalized to introduce carboxylic acid or other coordinating groups, transforming the molecule into a versatile ligand. The pyridine nitrogen can then coordinate to a metal center, while the functionalized amine positions can link to other metal centers, potentially forming 3D frameworks.

Conjugated Systems for Electronic and Optoelectronic Materials

The development of novel organic materials for electronic and optoelectronic applications is a rapidly advancing field. Pyridine-containing compounds are of particular interest due to their electron-deficient nature, which can be exploited to create materials with specific electronic properties.

Heterocyclic Nanographenes and Polycyclic Heteroaromatic Compounds

Heterocyclic nanographenes are large, two-dimensionally extended polycyclic aromatic compounds that contain heteroatoms within their carbon framework. acs.org These materials are essentially "doped" nanographenes, and the incorporation of nitrogen atoms from pyridine rings can significantly alter their electronic structure, such as the HOMO-LUMO gap, and consequently their optical and electronic properties. acs.orgacs.org

This compound can serve as a key building block for the synthesis of such complex heterocyclic systems. Through multi-step synthetic routes, including cyclodehydrogenation reactions, this diamine can be fused with other aromatic rings to create larger, nitrogen-containing polycyclic structures. acs.org The precise placement of the nitrogen atom within the nanographene structure allows for the fine-tuning of its properties for specific applications.

Materials for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The unique electronic properties of pyridine-containing compounds make them promising candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In OLEDs, these materials can function as electron-transporting layers or as hosts for phosphorescent emitters due to their electron-deficient character.

Sensor Development (e.g., Nitric Oxide Sensing)

Following a comprehensive review of scientific literature and patent databases, there is currently no publicly available research specifically detailing the application of this compound in the development of sensors for nitric oxide (NO). While the field of electrochemical NO sensing is an active area of research, with various materials being explored for their catalytic and permselective properties, direct studies involving the this compound scaffold for this purpose have not been reported. rsc.orgresearchgate.netnih.gov

The development of electrochemical nitric oxide sensors is critical for monitoring this important biological signaling molecule in physiological environments. rsc.org Research in this area often focuses on the modification of electrode surfaces with materials that can selectively catalyze the oxidation or reduction of nitric oxide, thereby generating a measurable electrical signal. nih.gov Common strategies involve the use of metalloporphyrins and other conductive polymers to enhance sensitivity and selectivity towards NO over potential interfering species present in biological samples. researchgate.netnih.gov

Furthermore, various analytical techniques are employed for the detection of nitric oxide, including colorimetric methods, chemiluminescence, and fluorescent probes. nih.gov Each method presents its own advantages and challenges, particularly when measuring NO in complex biological matrices like blood. nih.gov For instance, paper-based electrochemical sensors have been developed for detecting nitric oxide in artificial tears, demonstrating the ongoing innovation in sensor design and application. nih.gov

While information on the specific use of this compound in nitric oxide sensing is not available, the general principles of sensor design and the challenges in detecting this reactive molecule are well-documented. Future research may explore the potential of a wider range of nitrogen-containing heterocyclic compounds, possibly including derivatives of pyridine-2,5-diamine, for this application.

Photophysical Properties and Luminescence Studies of N2 Methyl N2 Phenylpyridine 2,5 Diamine Complexes and Derivatives

Luminescence and Phosphorescence Characteristics

N2-Methyl-N2-phenylpyridine-2,5-diamine and its derivatives typically exhibit fluorescence in the visible region of the electromagnetic spectrum. The emission arises from the relaxation of electrons from the lowest singlet excited state (S₁) to the ground state (S₀). The specific wavelength of the emitted light is dependent on the electronic structure of the molecule, which can be tuned by modifying the substituents on the pyridine (B92270) ring and the amino groups.

In addition to fluorescence, some metal complexes incorporating this compound or its derivatives as ligands can exhibit phosphorescence. This phenomenon involves a transition from the lowest triplet excited state (T₁) to the singlet ground state (S₀). Due to the spin-forbidden nature of this transition, phosphorescence lifetimes are typically much longer than fluorescence lifetimes, ranging from microseconds to seconds. The presence of a heavy metal atom in the complex facilitates intersystem crossing from the singlet to the triplet state, making phosphorescence a more probable de-excitation pathway.

Factors Influencing Emission Properties

The luminescence of this compound and its derivatives is not static but is dynamically influenced by a variety of internal and external factors.

Electronic Structure and Substituent Effects

The electronic nature of substituents on the pyridine ring and the N-phenyl group plays a crucial role in determining the emission properties. Electron-donating groups (EDGs) attached to the pyridine ring or the phenyl group can increase the electron density of the π-system, often leading to a red-shift (bathochromic shift) in both the absorption and emission spectra. Conversely, electron-withdrawing groups (EWGs) tend to cause a blue-shift (hypsochromic shift).

The interplay between the donor (amino groups) and acceptor (pyridine ring) moieties within the molecule can lead to intramolecular charge transfer (ICT) characteristics in the excited state. This ICT character is often associated with a large Stokes shift and a high sensitivity of the emission to the solvent polarity. For instance, studies on related aminopyridine derivatives have shown that the position and nature of substituents significantly impact the quantum yield of fluorescence. A study on 2-amino-6-phenylpyridine-3,4-dicarboxylates demonstrated that altering the substituent on the amino group from a tertiary butyl to a cyclohexyl group resulted in a change in the fluorescence quantum yield. nih.gov

Environmental and Protonation Effects

The photophysical properties of this compound derivatives are highly susceptible to their local environment, particularly the polarity of the solvent. In polar solvents, molecules with a significant ICT character in the excited state will be stabilized to a greater extent than in their ground state, leading to a red-shift in the emission spectrum. This phenomenon, known as solvatochromism, makes these compounds potential candidates for use as fluorescent probes to study the polarity of microenvironments. Studies on various aminopyridine derivatives have consistently shown a shift to longer wavelengths (red-shift) with increasing solvent polarity. sciforum.net

Protonation of the pyridine nitrogen atom can also dramatically alter the luminescence properties. The pyridine ring becomes significantly more electron-deficient upon protonation, which can enhance the ICT character and lead to a substantial red-shift in the emission. This acidochromic behavior can be utilized in the development of fluorescent pH sensors. The protonation of the amino groups can also occur, which may lead to a quenching of the fluorescence. mdpi.com

Kinetic Investigations of Excited States

Understanding the kinetics of the excited states is crucial for optimizing the performance of these materials in various applications. The excited-state lifetime (τ) is a key parameter that describes the average time a molecule spends in the excited state before returning to the ground state. For fluorescent derivatives of this compound, lifetimes are typically in the nanosecond range.

Non-radiative decay processes, such as internal conversion and intersystem crossing, compete with fluorescence and can reduce the quantum yield. The rates of these processes are influenced by molecular rigidity, temperature, and the presence of quenchers. For phosphorescent complexes, the lifetime of the triplet state is a critical factor, especially for applications in organic light-emitting diodes (OLEDs) where long-lived triplet excitons can be harvested to improve device efficiency.

Applications in Luminescent Materials

The tunable photophysical properties of this compound and its derivatives make them promising candidates for a range of applications in luminescent materials.

One of the most significant potential applications is in organic light-emitting diodes (OLEDs) . The ability to tune the emission color by modifying the chemical structure allows for the development of emitters for full-color displays. Furthermore, derivatives with appropriate highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be utilized as host materials in the emissive layer of OLEDs, facilitating efficient energy transfer to guest emitter molecules. Pyridine-based compounds are known to be used as hole-transporting materials in OLEDs. google.com

The sensitivity of their fluorescence to the environment also opens up possibilities for their use as fluorescent sensors . For example, their solvatochromic properties can be exploited to probe the polarity of biological membranes or other micro-heterogeneous systems. Their acidochromic behavior makes them suitable for the development of pH sensors. Derivatives of 2,6-diaminopyridine have been investigated as fluorescence probes for transition metal ions. nih.gov

Below is a hypothetical data table illustrating the potential photophysical properties of this compound derivatives with different substituents, based on general trends observed in similar compounds.

CompoundSubstituent (R)Absorption Max (nm)Emission Max (nm)Quantum Yield (Φ)
1 H3504500.40
2 OCH₃3654700.55
3 CN3404350.30
4 N(CH₃)₂3804900.65

Table 1: Hypothetical Photophysical Data for Derivatives of this compound.

Q & A

Basic Questions

Q. What spectroscopic techniques are recommended for characterizing N2-Methyl-N2-phenylpyridine-2,5-diamine, and how do key spectral features correlate with its structure?

  • Answer : Use 1H/13C NMR to confirm substitution patterns and amine proton environments. The pyridine ring protons (δ 6.5–8.5 ppm) and methyl/phenyl groups (δ 2.5–3.5 ppm for methyl; δ 7.0–7.5 ppm for phenyl) should align with structural analogs like 3-Methylpyridine-2,5-diamine (C6H9N3) . Mass spectrometry (e.g., ESI-MS) can validate the molecular ion peak (expected m/z ≈ 225 for C12H14N3). Compare with databases for fragmentation patterns .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Answer : A two-step approach is typical:

  • Step 1 : Nitration of pyridine-2,5-diamine derivatives, as seen in nitro-phenylenediamine synthesis (e.g., 3-Nitro-1,2-phenylenediamine, mp 157–161°C) .
  • Step 2 : Sequential alkylation (methylation) and aryl amination. For example, use methyl iodide for N-methylation and phenylboronic acid for aryl coupling under Pd catalysis. Optimize stoichiometry to avoid over-alkylation .

Q. How does the substitution pattern on the pyridine ring influence physicochemical properties compared to analogs?

  • Answer : Methyl and phenyl groups increase hydrophobicity (logP ≈ 1.5–2.0) versus unsubstituted pyridine diamines. Compare with N2,N2-Diethyl-2,5-pyridinediamine (density 1.06 g/cm³, boiling point 309.8°C) to assess steric and electronic effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data across studies?

  • Answer : Contradictions often arise from impurities or polymorphs. For instance, 4-Nitro-1,2-phenylenediamine shows mp 196–201°C , but impurities from incomplete nitration may lower it. Use HPLC purity checks (>98%) and DSC (differential scanning calorimetry) to confirm thermal behavior. Cross-reference with CAS-registered data (e.g., 31/05/2018 registration for N2-methylpyridine-2,5-diamine) .

Q. What strategies optimize yield in multi-step syntheses, particularly for minimizing side reactions?

  • Answer :

  • Temperature control : Lower temperatures (0–5°C) during nitration reduce byproducts.
  • Protecting groups : Temporarily block reactive amines (e.g., with Boc groups) before aryl coupling.
  • Catalyst screening : Test Pd(PPh3)4 vs. Buchwald-Hartwig catalysts for aryl amination efficiency. This approach mirrors pyrimidine-4,5-diamine synthesis, where catalyst choice improved yields by 20–30% .

Q. What computational methods predict reactivity and stability in solvent systems?

  • Answer : DFT calculations (e.g., B3LYP/6-31G*) model charge distribution and HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. Solvent effects (e.g., DMF vs. THF) can be simulated via COSMO-RS to assess solubility and reaction feasibility. Compare with analogs like N2-Phenylpyridine-2,5-diamine hydrochloride, where solvation energy impacts crystallization .

Data Contradiction Analysis

Q. How should conflicting bioactivity data for pyridine diamine derivatives be interpreted?

  • Answer : Structural analogs (e.g., pyrimidine-4,5-diamines with antitubular activity ) suggest bioactivity depends on substituent positioning. For N2-Methyl-N2-phenyl derivatives, use docking studies to compare binding affinity with target proteins (e.g., Mycobacterium tuberculosis enzymes). Validate via MIC assays against control strains to resolve discrepancies.

Methodological Tables

Property This compound N2,N2-Diethyl-2,5-pyridinediamine 3-Methylpyridine-2,5-diamine
Molecular FormulaC12H14N3C9H15N3C6H9N3
Molecular Weight~225 g/mol165.24 g/mol124.16 g/mol
Boiling PointEstimated 300–320°C309.8°CNot reported
Key Spectral FeaturesNMR: δ 7.2–7.6 (phenyl), δ 2.9 (CH3)NMR: δ 1.2 (CH2CH3)NMR: δ 2.5 (CH3)
Synthetic ComplexityHigh (multi-step, Pd catalysis)Moderate (alkylation)Low (direct alkylation)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.